Tetraethyleneglycol monodecyl ether
Overview
Description
Tetraethyleneglycol monodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its excellent emulsifying, solubilizing, and stabilizing properties. The compound has the molecular formula C20H42O5 and a molecular weight of 362.54 g/mol .
Mechanism of Action
Target of Action
Tetraethyleneglycol monodecyl ether, also known as 3,6,9,12-Tetraoxadocosan-1-ol, is a nonionic surfactant . As a surfactant, its primary targets are the lipid bilayers of cell membranes. It interacts with these targets to alter their properties, often leading to increased membrane permeability.
Mode of Action
The compound’s mode of action involves the insertion of its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This disrupts the regular structure and packing of the lipids in the bilayer, leading to increased membrane fluidity and permeability. This can facilitate the transport of other compounds across the cell membrane.
Biochemical Pathways
It is known that the compound can influence the function of membrane proteins, potentially affecting a wide range of cellular processes
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its concentration and the specific cellular context. At low concentrations, it may act as a permeabilizing agent, facilitating the transport of other compounds across the cell membrane. At higher concentrations, it could lead to cell lysis, or the breakdown of the cell membrane .
Biochemical Analysis
Biochemical Properties
3,6,9,12-Tetraoxadocosan-1-ol plays a significant role in biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which are responsible for breaking down fats and other lipid molecules. The nature of these interactions often involves the binding of 3,6,9,12-Tetraoxadocosan-1-ol to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways they regulate .
Cellular Effects
The effects of 3,6,9,12-Tetraoxadocosan-1-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid signaling. This compound can modulate gene expression related to lipid metabolism, leading to changes in cellular metabolism and energy homeostasis. Additionally, 3,6,9,12-Tetraoxadocosan-1-ol can impact cellular processes such as membrane fluidity and integrity, which are crucial for maintaining cell function .
Molecular Mechanism
At the molecular level, 3,6,9,12-Tetraoxadocosan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For instance, its interaction with lipases can lead to enzyme inhibition or activation, depending on the context. Furthermore, 3,6,9,12-Tetraoxadocosan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6,9,12-Tetraoxadocosan-1-ol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to 3,6,9,12-Tetraoxadocosan-1-ol has been associated with alterations in cellular function, including changes in lipid metabolism and membrane composition .
Dosage Effects in Animal Models
The effects of 3,6,9,12-Tetraoxadocosan-1-ol vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy homeostasis. At high doses, it may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of dosage regulation when studying the biochemical and physiological effects of 3,6,9,12-Tetraoxadocosan-1-ol .
Metabolic Pathways
3,6,9,12-Tetraoxadocosan-1-ol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipid molecules. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3,6,9,12-Tetraoxadocosan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,6,9,12-Tetraoxadocosan-1-ol within the cell is crucial for its function, as it needs to reach its target sites to modulate lipid metabolism and other cellular processes .
Subcellular Localization
The subcellular localization of 3,6,9,12-Tetraoxadocosan-1-ol is primarily within the lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments. The activity and function of 3,6,9,12-Tetraoxadocosan-1-ol are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyleneglycol monodecyl ether is typically synthesized through the reaction of tetraethylene glycol with decyl alcohol. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tetraethyleneglycol monodecyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halogens or other nucleophiles.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various ether derivatives .
Scientific Research Applications
Tetraethyleneglycol monodecyl ether is extensively used in scientific research due to its versatile properties:
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol monooctyl ether: Similar structure but with an octyl group instead of a decyl group.
Pentaethylene glycol monodecyl ether: Contains an additional ethylene glycol unit.
Decaethylene glycol monododecyl ether: Contains more ethylene glycol units, leading to different solubilizing properties.
Uniqueness
Tetraethyleneglycol monodecyl ether is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Its specific structure allows it to form stable micelles and enhance the solubility of various compounds, which is particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMWIUUCZFNLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205645 | |
Record name | Decyltetraoxyethylene glycol monoether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-94-6 | |
Record name | Decyltetraoxyethylene glycol monoether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyltetraoxyethylene glycol monoether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5703-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the abstract doesn't provide specific results, the title tells us the researchers investigated how quickly water molecules spread (diffuse) within a solution containing either 3,6,9,12-Tetraoxadocosan-1-ol or a related compound. [] Understanding diffusion coefficients is important for various applications, such as predicting how substances will mix or how they might behave in biological systems.
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